molecular formula C17H17ClN2O5 B10876552 N'-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide

N'-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide

Cat. No.: B10876552
M. Wt: 364.8 g/mol
InChI Key: YBLRHBAFJNOOGX-UHFFFAOYSA-N
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Description

N’-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide is an organic compound that belongs to the class of benzohydrazides This compound is characterized by the presence of a 4-chlorophenyl group attached to a carbonyl group, which is further linked to a 3,4,5-trimethoxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide typically involves the reaction of 4-chlorobenzoyl chloride with 3,4,5-trimethoxybenzohydrazide in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of N’-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N’-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Diflubenzuron: An insecticide that interferes with chitin deposition.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Studied for its antimicrobial and anticancer properties.

Uniqueness: N’-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its trimethoxybenzohydrazide moiety provides additional sites for chemical modification, making it a versatile compound for various research applications.

Properties

Molecular Formula

C17H17ClN2O5

Molecular Weight

364.8 g/mol

IUPAC Name

N'-(4-chlorobenzoyl)-3,4,5-trimethoxybenzohydrazide

InChI

InChI=1S/C17H17ClN2O5/c1-23-13-8-11(9-14(24-2)15(13)25-3)17(22)20-19-16(21)10-4-6-12(18)7-5-10/h4-9H,1-3H3,(H,19,21)(H,20,22)

InChI Key

YBLRHBAFJNOOGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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